![molecular formula C20H19N3O3 B2555635 2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034530-94-2](/img/structure/B2555635.png)
2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms. The specific structure of this compound suggests that it might have interesting biological activities, as many pyrimidine derivatives are known to possess a wide range of medicinal properties, including antiviral, antimicrobial, and anticancer activities .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites on the pyrimidine ring and at any functional groups attached to the ring . The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s intricate fused-ring system and functional groups make it an attractive candidate for cancer research. Researchers have explored its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits potent activity against HepG2 cells, suggesting its potential as an anticancer agent .
Antioxidant Activity
The compound has demonstrated remarkable antioxidant properties. In particular, it shows high ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, surpassing other related compounds. Antioxidants play a crucial role in preventing oxidative stress-related diseases .
Chemical Sensor for 2,4-Dinitrophenol (2,4-DNP)
A thin film of Fe3O4@Ag@Ni nanomaterial, derived from this compound, has been used as a chemical sensor. It effectively detects 2,4-DNP, a toxic environmental pollutant, using an I-V method. This application highlights its potential in environmental monitoring .
Heterocyclic Synthesis
The compound serves as a versatile precursor for novel heterocyclic compounds. Researchers have synthesized derivatives by coupling it with various secondary amines, yielding intriguing structures. These derivatives may find applications in drug discovery and materials science .
Molecular Docking Studies
Computational studies have explored the compound’s binding interactions with specific proteins. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing within binding pockets. The binding score suggests promising interactions, making it a candidate for further investigation .
Biological Evaluation
Beyond its chemical properties, biological evaluation has revealed its impact on cell viability. Compound 14, in particular, exhibits superior activity against cancer cell lines. Researchers have also studied its molecular models, shedding light on its mode of action .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-ethoxybenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-17-8-4-3-7-14(17)19(24)22-12-10-16-15(13-22)20(25)23-11-6-5-9-18(23)21-16/h3-9,11H,2,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTSGZWPUUOLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-{5-cyano-2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}pyridine-3-carboxamide](/img/structure/B2555552.png)

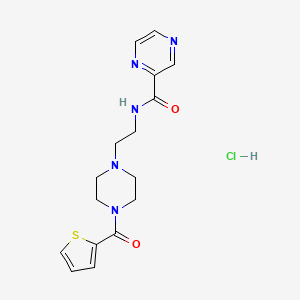
![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)
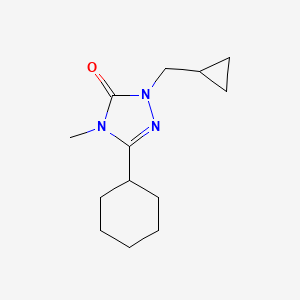
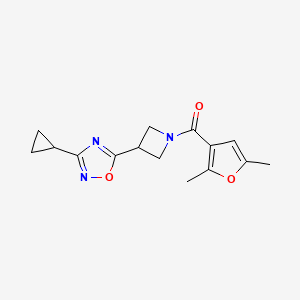
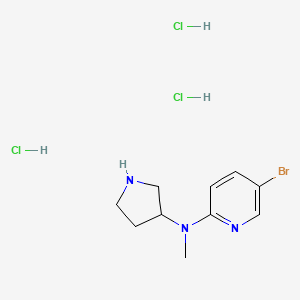
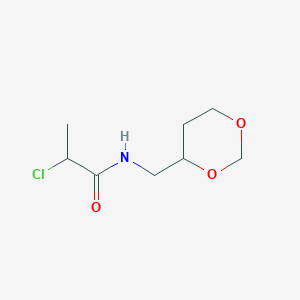

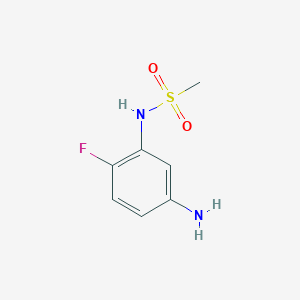
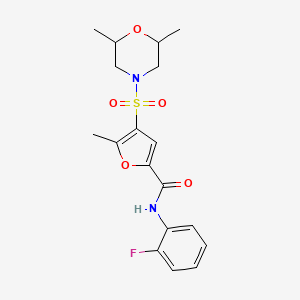
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)